molecular formula C13H16N2O B8239434 (S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

(S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

Cat. No.: B8239434
M. Wt: 216.28 g/mol
InChI Key: LTWUGUBERMUQQK-JTQLQIEISA-N
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Description

(S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of heterocyclic organic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s unique structure, which includes a cyclopropyl group and a pyridine ring, makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common approach might include:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Introduction of the Cyclopropyl Group: This step might involve a cyclopropanation reaction, where a cyclopropyl group is added to the pyridine ring using reagents such as diazomethane.

    Formation of the Oxazole Ring: This can be done through a cyclization reaction involving an appropriate precursor, such as an α-hydroxy ketone or an α-halo ketone, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole
  • (S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrothiazole

Uniqueness

The uniqueness of (S)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole lies in its specific combination of functional groups and stereochemistry, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(4S)-2-(6-cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-10-8-16-13(14-10)12-5-3-4-11(15-12)9-6-7-9/h3-5,9-10H,2,6-8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWUGUBERMUQQK-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=N1)C2=CC=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1COC(=N1)C2=CC=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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